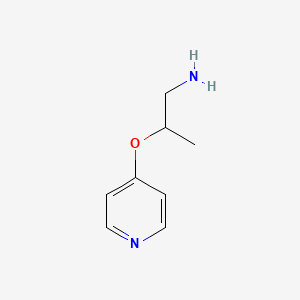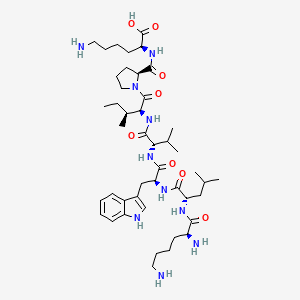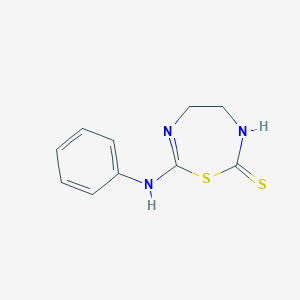![molecular formula C23H28Br2N4O2S B12602828 Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- CAS No. 649740-20-5](/img/structure/B12602828.png)
Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a complex organosulfur compound. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of bromophenyl and morpholinylmethyl groups attached to the thiourea core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with morpholine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-bromophenyl isothiocyanate+morpholine→Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(4-bromophenyl)-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- stands out due to its unique combination of bromophenyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
649740-20-5 |
|---|---|
Molecular Formula |
C23H28Br2N4O2S |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C23H28Br2N4O2S/c24-19-5-1-3-17(15-19)21(28-7-11-30-12-8-28)26-23(32)27-22(29-9-13-31-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,32) |
InChI Key |
ATDQWFWTFKHMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


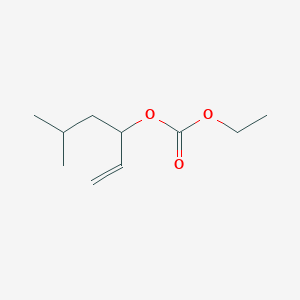
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


methanone](/img/structure/B12602771.png)
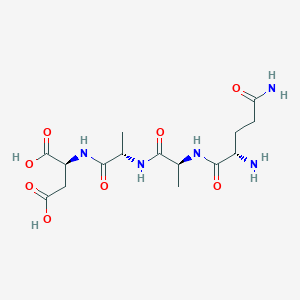

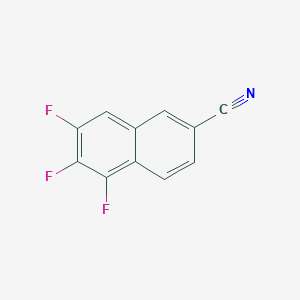
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
